molecular formula C10H12N2 B1606273 2-(Cyclohexylmethylene)malononitrile CAS No. 73776-46-2

2-(Cyclohexylmethylene)malononitrile

Cat. No.: B1606273
CAS No.: 73776-46-2
M. Wt: 160.22 g/mol
InChI Key: IRQZCBXAJLFHMZ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethylene)malononitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclohexylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQZCBXAJLFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337770
Record name 2-(Cyclohexylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73776-46-2
Record name 2-(Cyclohexylmethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Trajectory of 2 Cyclohexylmethylene Malononitrile and Its Structural Analogues

The primary synthesis of 2-(Cyclohexylmethylene)malononitrile is achieved through the Knoevenagel condensation of cyclohexanecarboxaldehyde (B41370) with malononitrile (B47326). wikipedia.orgresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate (B1210297), and results in the formation of the target α,β-unsaturated dinitrile. wikipedia.orgresearchgate.net The reaction proceeds via nucleophilic addition of the malononitrile carbanion to the aldehyde's carbonyl group, followed by dehydration. wikipedia.org

Table 1: Synthesis of 2-(Alkylidene)malononitriles via Knoevenagel Condensation

Aldehyde/KetoneActive Methylene (B1212753) CompoundCatalystProduct
CyclohexanecarboxaldehydeMalononitrileWeak Base (e.g., Piperidine)This compound
BenzaldehydeMalononitrileWeak Base (e.g., Piperidine)2-Benzylidenemalononitrile
Various AldehydesMalononitrileVarious CatalystsSubstituted Alkylidene Malononitriles

Once formed, this compound serves as a versatile intermediate. Its activated double bond is the key to its reactivity. Research on this compound and its structural analogues, such as those derived from other cyclic or aliphatic aldehydes, focuses on their utility as Michael acceptors and dienophiles in cycloaddition reactions. nih.gov For instance, the reaction of alkylidene malononitriles with various nucleophiles is a common strategy for synthesizing highly functionalized acyclic and cyclic compounds.

The cyclohexyl group, being a bulky, non-aromatic substituent, can influence the steric and electronic properties of the molecule compared to its widely studied aromatic analogue, benzylidenemalononitrile (B1330407). This can affect reaction rates and the stereoselectivity of subsequent transformations. Research has explored the reactivity of cyclohexenylidene malononitriles, close structural analogues, in organocatalytic [4+2] cycloadditions with enals, demonstrating a pathway to diverse carbocyclic products. thieme-connect.com

Table 2: Selected Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol nih.gov
IUPAC Name2-cyclohexylidenepropanedinitrile nih.gov
CAS Number4354-73-8 nih.gov

Scope and Research Directions for Advanced Chemical Investigations

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netsigmaaldrich.com It involves the reaction of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, cyclohexanecarboxaldehyde (B41370), typically in the presence of a basic catalyst. sigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product, this compound. sigmaaldrich.com

Conventional Knoevenagel Condensation Protocols

Traditional methods for the Knoevenagel condensation often utilize homogeneous basic catalysts such as primary and secondary amines (e.g., piperidine) and their salts. researchgate.netsigmaaldrich.com The reaction mechanism with a secondary amine catalyst involves the formation of an iminium ion intermediate from the aldehyde, which is then attacked by the enolate of the active methylene compound. jove.com Subsequent elimination of the amine catalyst regenerates it for further cycles and yields the final product. jove.com While effective, these conventional protocols can present challenges related to catalyst separation, product purification, and the use of potentially hazardous organic solvents. nih.gov

The reaction between cyclohexanecarboxaldehyde and malononitrile can also be catalyzed by other bases like sodium acetate (B1210297). researchgate.net However, the choice of catalyst and reaction conditions can significantly influence the product distribution, with the potential for dimer formation under certain circumstances. researchgate.net

Catalyst-Mediated Knoevenagel Condensation

To address the limitations of conventional methods, significant research has focused on developing more efficient and sustainable catalytic systems. These include organocatalysts, metal-organic frameworks, ionic liquids, and nanocomposite-supported catalysts, which offer advantages such as higher yields, milder reaction conditions, and improved catalyst recyclability.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.gov For the Knoevenagel condensation, various nitrogen-based organocatalysts have been investigated. nih.gov Amines, in particular, are effective catalysts for this transformation. rsc.orgnih.gov

L-proline, a naturally occurring amino acid, has been successfully employed as a catalyst for Knoevenagel condensations. rsc.orgresearchgate.net Its catalytic activity is attributed to its ability to act as both a Brønsted acid and base, facilitating the reaction through the formation of an enamine intermediate. urjc.es Studies have shown that proline and its derivatives can effectively catalyze the reaction between various aldehydes and malononitrile, often with high yields and under mild conditions. rsc.orgresearchgate.net The use of proline-based catalysts aligns with the principles of green chemistry due to their low toxicity and biodegradability. researchgate.net

The table below summarizes the performance of different organocatalysts in Knoevenagel condensation reactions.

CatalystAldehydeActive Methylene CompoundSolventConditionsYield (%)Reference
Imidazole2-ChlorobenzaldehydeMalononitrileEthanolRoom Temp95 ± 2 nih.gov
L-prolineBenzaldehydeDiethyl malonateIonic Liquid-High researchgate.net
Poly(N-isopropylacrylamide-co-L-proline)Various aldehydesMalononitrile--High rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. researchgate.net Their high surface area, tunable pore size, and the presence of active metal sites make them excellent candidates for heterogeneous catalysis. researchgate.netacs.org

Amine-functionalized MOFs have shown significant catalytic activity in Knoevenagel condensations. rsc.orgthieme-connect.com The amino groups within the MOF structure act as basic sites, catalyzing the reaction. rsc.org For instance, MOFs like UMCM-1-NH2 and IRMOF-3 have been demonstrated to be more active than their homogeneous amine counterparts. researchgate.net The catalytic performance of MOFs can be influenced by factors such as the nature of the metal center, the organic linker, and the reaction temperature and solvent. researchgate.net Post-synthetic modification of MOFs to introduce functional groups like primary alkyl amines can further enhance their catalytic reactivity. rsc.org The heterogeneous nature of MOFs allows for easy separation from the reaction mixture and potential for recycling. rsc.orgrsc.org

MOF CatalystReactantsSolventTemperature (°C)Yield (%)Reference
CAU-1-NH2Benzaldehyde, MalononitrileEthanol40100 (selectivity) rsc.org
UiO-66–NH–RNH2Various aldehydes--Excellent rsc.org
HKUST-amine modifiedBenzaldehyde, MalononitrileEthanolRoom TempHigh nih.gov

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. rsc.orgrsc.orgorganic-chemistry.org

In the context of the Knoevenagel condensation, certain ionic liquids can act as both the solvent and the catalyst. organic-chemistry.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been shown to efficiently catalyze the reaction between aldehydes and active methylene compounds at room temperature without the need for an organic solvent. organic-chemistry.org The catalytic activity of ionic liquids is often attributed to their hydrogen bond basicity (β). rsc.org Furthermore, ionic liquid-supported catalysts, such as proline supported on an ionic liquid, combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems, allowing for catalyst recycling. nih.govnih.gov

Ionic Liquid/CatalystReactantsConditionsYieldReference
[bmIm]OHVarious aldehydes and ketones, Active methylenesRoom Temp, Solvent-freeHigh organic-chemistry.org
Ionic liquid-supported prolineAldehydes, Malononitrile80°C, AcetonitrileGood nih.gov
Imidazolium-based ILsAldehydes, Active methylene compoundsSolvent-free- rsc.org

Nanocomposite-supported catalysts represent another significant advancement in heterogeneous catalysis for the synthesis of malononitrile derivatives. acs.orgnih.gov These materials often consist of a catalytically active species dispersed on a high-surface-area support, such as silica (B1680970) or magnetic nanoparticles. researchgate.netnih.gov

Magnetic nanoparticles (MNPs) are particularly attractive as catalyst supports due to their easy separation from the reaction mixture using an external magnet, which simplifies the workup procedure and facilitates catalyst recycling. nih.govacs.orgrsc.org For example, Fe3O4 nanoparticles functionalized with catalytic groups have been successfully used in the synthesis of various heterocyclic compounds derived from malononitrile. nih.govresearchgate.netresearchgate.net Similarly, nanocomposites like Ag@TiO2 have been shown to be efficient heterogeneous catalysts for the Knoevenagel condensation under mild, base-free conditions. acs.orgnih.govacs.org The catalytic activity of these nanocomposites often arises from a synergistic effect between the different components. researchgate.net

Nanocomposite CatalystReactantsSolventConditionsYield (%)Reference
Ag@TiO2Various aldehydes, Active methylene compoundsEthanol65°CHigh acs.orgnih.gov
Proline-Cu/TCT@NH2@Fe3O4Various aldehydes, MalononitrileH2ORoom TempHigh acs.org
Basil–Fe3O4Various aldehydes, Malononitrile-MW irradiation- researchgate.netresearchgate.net
CdS/CeO2/Ag2CO3Aldehydes, Active methylene compoundsWater-High nih.gov

Solvent-Free and Environmentally Benign Approaches

The principles of green chemistry have driven the development of solvent-free and aqueous-based synthetic routes to minimize environmental impact. These methods often offer advantages such as operational simplicity, reduced waste, and easier product isolation.

Solvent-free Knoevenagel condensations can be effectively promoted by various catalysts. One approach involves the grindstone method at room temperature using gallium chloride as a catalyst, which is applicable to a range of aldehydes and active methylene compounds like malononitrile. researchgate.net This method is noted for its mild conditions and high yields, with products often requiring no further purification. researchgate.net Another effective solvent-free technique utilizes microwave irradiation in the presence of catalysts like ammonium (B1175870) acetate (NH4OAc) or silica gel. arkat-usa.orgumich.edu These reactions are significantly faster than traditional liquid-phase methods. arkat-usa.org For instance, the microwave-assisted condensation of aromatic ketones and malononitrile can be completed in minutes, compared to hours required for conventional refluxing in benzene. arkat-usa.org

Protic ionic liquids (PILs), such as pyrrolidinium-based salts, have also emerged as efficient and reusable catalysts for the Knoevenagel condensation under solvent-free conditions. rsc.org This approach is particularly effective for the reaction of long-chain aldehydes with 1,3-dicarbonyl compounds, offering good yields and the significant advantage of catalyst recyclability for at least four cycles without a notable loss in activity. rsc.org

The following table summarizes various solvent-free approaches for the Knoevenagel condensation.

Table 1: Comparison of Solvent-Free Knoevenagel Condensation Methods

Catalyst Reaction Conditions Substrates Key Advantages
Gallium Chloride Grindstone, Room Temperature Aromatic/Heteroaromatic Aldehydes & Malononitrile Mild conditions, High purity, Simple work-up researchgate.net
NH4OAc or Silica Gel Microwave Irradiation (300 W) Aromatic Ketones & Malononitrile Rapid reaction times (2-20 min), High yields arkat-usa.orgumich.edu
Pyrrolidinium Ionic Liquids 50-70°C Long-chain Aldehydes & 1,3-Dicarbonyls Reusable catalyst, Clean reaction, Good yields rsc.org

Mechanochemical Synthesis Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a frontier in solvent-free synthesis. This technique, often performed using ball milling or ultrasonication, can produce novel materials that are inaccessible through traditional solution-based methods. nih.gov While a specific mechanochemical procedure for this compound is not extensively documented, the principles have been applied to synthesize related cyclic compounds. For example, a bicyclononyne tosylate, a key component for bioorthogonal chemistry, has been synthesized efficiently under solvent-free mechanochemical conditions, demonstrating the utility of this method for creating functionalized cyclic molecules. nih.gov This approach highlights the potential of mechanochemistry as a scalable and environmentally friendly tool for accessing complex molecular architectures. nih.gov

Multicomponent Reaction (MCR) Strategies Involving Malononitrile Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Malononitrile is a versatile building block in numerous MCRs for the synthesis of structurally diverse heterocyclic and carbocyclic frameworks. nih.govsemanticscholar.org

Ultrasound-Assisted Multicomponent Synthesis

The application of ultrasonic irradiation in MCRs is a powerful green chemistry tool that accelerates reactions and often improves yields. researchgate.net Sonochemistry enhances chemical processes through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.govsemanticscholar.org This technique has been successfully applied to a wide range of MCRs involving malononitrile for the synthesis of heterocycles like pyran and pyrimidine (B1678525) derivatives. nih.govresearchgate.net

Ultrasound-assisted MCRs are often performed in environmentally benign solvents like water or ethanol-water mixtures, or even under solvent-free conditions. nih.govrsc.org For example, the synthesis of various 2-amino-4H-chromenes and pyran derivatives has been reported using ultrasound irradiation in ethanol-water, catalyzed by recoverable heterogeneous catalysts. nih.gov Similarly, tetrahydropyrimidine (B8763341) derivatives can be synthesized from an aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) in water with a morpholine (B109124) catalyst under ultrasound, resulting in higher yields and significantly shorter reaction times compared to conventional heating methods. researchgate.net

Table 2: Examples of Ultrasound-Assisted Multicomponent Syntheses with Malononitrile

Product Type Reactants Catalyst/Conditions Key Advantages
Pyrimidine diones Aromatic Aldehydes, Malononitrile, 1,3-Dimethyl Barbituric Acid L-Proline nitrate, Solvent-free, Ultrasound, RT Ecologically conscious catalyst, High efficiency nih.gov
Tetrahydropyrimidines Substituted Aldehydes, Malononitrile, Urea/Thiourea Morpholine, Water, Ultrasound (33 kHz), RT High yields, Reduced reaction times, Green solvent researchgate.net
2-Amino-4H-chromenes Various Aldehydes, Malononitrile, Dicarbonyl compounds Fe3O4@SiO2-BenzIm-Fc[Cl]/NiCl2, Ethanol-water, Ultrasound Magnetically recoverable catalyst, High efficiency nih.gov

Photoenzymatic Strategies for Chiral Malononitrile Derivatives

The synthesis of chiral compounds is of paramount importance, and combining photocatalysis with enzymatic catalysis offers a sustainable and highly selective approach. A one-pot, two-stage photoenzymatic strategy has been developed for the synthesis of β-chiral malononitrile derivatives.

This process involves two sequential steps within the same reaction vessel:

Photocatalytic Knoevenagel Condensation: An initial reaction between a substituted acetophenone (B1666503) and malononitrile is catalyzed by a photocatalyst, such as methyl orange (MO), under white light irradiation to form the corresponding α,β-unsaturated malononitrile intermediate.

Enzymatic Asymmetric Reduction: An ene-reductase (ER) enzyme is then used to catalyze the asymmetric hydrogenation of the C=C double bond of the intermediate, yielding the β-chiral malononitrile product with high enantioselectivity.

This method provides access to valuable chiral malononitrile derivatives in good to excellent yields (43–99%) and with outstanding enantiomeric excess (ee > 99%) under mild reaction conditions. The process has been successfully scaled up, demonstrating its potential for practical applications.

Table 3: Photoenzymatic Synthesis of β-Chiral Malononitrile Derivatives

Step Catalyst Process Outcome
1 Methyl Orange (Photocatalyst) Knoevenagel condensation under white light Quantitative formation of olefin intermediate
2 Ene Reductase (Biocatalyst) Asymmetric hydrogenation β-chiral malononitrile derivatives (43-99% yield, >99% ee)

Emerging Synthetic Techniques

Research into the synthesis of malononitrile derivatives continues to evolve, with novel strategies being developed to enhance synthetic efficiency and expand the accessible chemical space.

Transnitrilation and Anion-Relay Approaches

Transnitrilation has emerged as a valuable method for the synthesis of nitriles, avoiding the use of highly toxic cyanide reagents. In one application, dimethylmalononitrile (B1205571) (DMMN) serves as an electrophilic cyanation reagent for aryl Grignard or lithium reagents. This process occurs under mild, transition-metal-free conditions and is tolerant of significant steric hindrance.

Anion Relay Chemistry (ARC) is a powerful tactic for diversity-oriented synthesis, enabling the formation of multiple C-C bonds in a single flask through a controlled migration of an anionic charge along a molecule. The strategy involves the initial formation of an anion, which then undergoes a rearrangement (like a Brook rearrangement) to generate a new anionic center at a different position, which can then react with a second electrophile. This allows for the sequential and controlled introduction of different functional groups. A strategy combining transnitrilation with an anion-relay approach has been developed for the synthesis of malononitrile derivatives, showcasing the power of these emerging techniques in modern organic synthesis.

Photochemical Synthetic Transformations of Activated Olefins

The construction of the exocyclic double bond in this compound is typically achieved via the Knoevenagel condensation of cyclohexanone (B45756) with malononitrile. While traditionally conducted under thermal conditions with base catalysis, recent advancements have explored the use of light to mediate this transformation, offering greener and more sustainable synthetic routes. These photochemical methods often involve the in-situ generation of reactants or the use of photocatalysts to drive the condensation.

One innovative approach involves a tandem reaction where benzyl (B1604629) alcohols are first photo-oxidized to the corresponding benzaldehydes, which then undergo a Knoevenagel condensation with malononitrile. In a study, a light-driven cascade reaction was developed using sodium anthraquinone-1,5-disulfonate (SAS) as a photocatalyst and β-alanine as an organocatalyst in water. uni-regensburg.de This method utilizes air as the terminal oxidant and proceeds under visible light irradiation (446 nm). uni-regensburg.de While this specific example uses benzyl alcohols, the principle could be extended to the synthesis of this compound by starting with cyclohexanol. The in-situ generation of cyclohexanone via photo-oxidation, followed by its condensation with malononitrile, presents a potential photochemical pathway.

Another promising avenue is the use of natural and biocompatible catalysts under visible light. For instance, aqueous starfruit (Averrhoa carambola) juice has been successfully employed as a catalyst for the Knoevenagel condensation of various aromatic aldehydes with malononitrile under visible light. scirp.org The reactions were reported to be rapid, with high yields (up to 98%), and the products were easily isolated by filtration. scirp.org The acidic nature of the fruit juice is believed to catalyze the condensation. This approach highlights the potential for using mild, renewable resources in the synthesis of related compounds.

Furthermore, photo-activated carbon dots (CDs) derived from 5-hydroxymethylfurfural (B1680220) (5HMF) have been demonstrated as effective catalysts for the Knoevenagel condensation in an aqueous medium without the need for acidic, basic, or thermal conditions. researchgate.net This method is applicable to a range of aldehydes and ketones, suggesting its potential applicability to the synthesis of this compound. The reusability of the catalyst and the scalability of the reaction underscore its practical utility. researchgate.net

A one-pot, two-stage photoenzymatic strategy has also been developed, combining a photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction to produce chiral malononitrile derivatives. rsc.org In the initial step, methyl orange (MO) serves as a photocatalyst under white light irradiation to facilitate the Knoevenagel condensation between acetophenones and malononitrile. rsc.org This demonstrates the feasibility of using simple organic dyes as photocatalysts for this key C=C bond-forming reaction.

The table below summarizes the findings from various studies on photochemical Knoevenagel condensations, which could be adapted for the synthesis of this compound.

Table 1: Photochemical Knoevenagel Condensation Methodologies
Photocatalyst/MediatorReactantsLight SourceSolventKey FindingsReference
Sodium anthraquinone-1,5-disulfonate (SAS) / β-alanineBenzyl alcohols, malononitrile446 nm LEDWaterTandem photooxidation-Knoevenagel condensation. uni-regensburg.de
Aqueous Starfruit JuiceAromatic aldehydes, malononitrileVisible lightWaterHigh yields (up to 98%) and short reaction times (2-7 min). scirp.org
Photo-activated Carbon Dots (from 5HMF)Aromatic, aliphatic, heteroaromatic aldehydes and ketones, malononitrileNot specifiedWaterReusable catalyst, suitable for scale-up. researchgate.net
Methyl Orange (MO)Substituted acetophenones, malononitrileWhite lightNot specifiedPart of a one-pot photoenzymatic synthesis of chiral derivatives. rsc.org

Scale-Up Considerations for Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, potentially industrial, scale for this compound necessitates careful consideration of several factors to ensure efficiency, safety, and economic viability. The Knoevenagel condensation, being the primary synthetic route, has been the subject of various scale-up studies for related compounds, providing valuable insights. nih.gov

A major consideration in scaling up the Knoevenagel condensation is the choice of catalyst and solvent. Traditionally, bases like piperidine (B6355638) and pyridine (B92270) have been used, but their toxicity and the challenges associated with their removal at a large scale are significant drawbacks. nih.gov Research has focused on developing pyridine- and piperidine-free conditions. For instance, in the synthesis of a cinnamic acid derivative via a Knoevenagel-Doebner condensation, toluene (B28343) was successfully used as a solvent with morpholine as an organocatalyst, allowing for the production of 25 kg of the product. This highlights a move towards less hazardous and more easily manageable solvent systems.

The use of heterogeneous catalysts is highly advantageous for scale-up as it simplifies product purification and allows for catalyst recycling. Metal-organic frameworks (MOFs) encapsulating phosphotungstic acid have been used for the highly selective self-condensation of cyclic ketones, demonstrating the potential of MOF-based catalysts for shape-selective reactions involving cyclic ketones like cyclohexanone. rsc.org Similarly, a patent describes the synthesis of 2-(cyclohexenylene) malonic acid derivatives using ammonium acetate and acetic acid in toluene, with the process noted for its high yield and suitability for industrial production due to mild conditions and reduced waste. google.com

Solvent choice is another critical factor. While many laboratory syntheses may use organic solvents, performing the reaction in water or under solvent-free conditions is highly desirable for green and industrial applications. A catalyst-free, water-mediated Knoevenagel condensation has been reported, with a successful gram-scale reaction demonstrating the scalability of this approach. Furthermore, microwave-assisted synthesis has been employed for benzylidenemalononitrile (B1330407) derivatives, offering rapid reaction times and high yields, which could be advantageous for scaling up. nih.gov

The work-up procedure is also a key consideration. In many of the greener methodologies, such as those using aqueous media, the product often precipitates out of the reaction mixture, allowing for simple isolation by filtration. uni-regensburg.de This avoids costly and time-consuming extraction and chromatography steps.

The table below outlines key considerations for the scale-up of the Knoevenagel condensation for producing this compound.

Table 2: Scale-Up Considerations for Knoevenagel Condensation
FactorLaboratory Scale ApproachScale-Up StrategyRationaleReference
CatalystHomogeneous bases (e.g., piperidine, pyridine)Heterogeneous catalysts (e.g., MOFs, supported catalysts), reusable organocatalystsEase of separation, catalyst recycling, reduced waste. rsc.org
SolventOrganic solvents (e.g., ethanol, benzene)Greener solvents (e.g., water, toluene), solvent-free conditionsReduced environmental impact, improved safety, lower cost. google.com
Reaction ConditionsConventional heatingMicrowave irradiation, visible light catalysisFaster reaction rates, potential for improved energy efficiency. scirp.orgnih.gov
PurificationChromatography, extractionCrystallization, filtrationReduced solvent usage, lower cost, simpler process. uni-regensburg.de

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by its structure as an electron-deficient alkene, making it a key substrate in several fundamental organic reactions.

Detailed Mechanism of Knoevenagel Condensation

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, cyclohexanecarboxaldehyde. The reaction is typically catalyzed by a weak base, such as an amine, or a Lewis acid.

The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst abstracts an acidic proton from the methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate). nih.govyoutube.com

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This results in the formation of a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which often involve heating. This elimination step is facile due to the acidity of the remaining proton on the α-carbon and results in the formation of the thermodynamically stable conjugated system of this compound. eurekaselect.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation
Catalyst TypeExampleSolventTemperatureReference
Basic AluminaNH₄OAc-Al₂O₃-Microwave nih.gov
Natural CatalystLemon JuiceSolvent-freeRoom Temp.-
AminePiperidineEthanolRoom Temp. nih.gov
Metal-Organic FrameworkUIO-66-NH-RNH₂THFRoom Temp. nih.gov

Michael Addition Reactions with Malononitrile Derivatives

As an α,β-unsaturated dinitrile, this compound is an excellent Michael acceptor. It readily undergoes conjugate addition (1,4-addition) with a wide variety of nucleophiles (Michael donors). This reactivity is due to the electron-withdrawing nature of the two cyano groups, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic.

The general mechanism for the Michael addition is as follows:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the double bond.

Intermediate Formation: This addition breaks the π-bond, and the electrons are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated by a solvent or a suitable proton source to yield the final 1,4-adduct. rsc.org

A diverse range of nucleophiles can be employed in Michael additions with substrates like this compound, leading to the formation of complex functionalized molecules. In some cases, the initial Michael adduct can undergo subsequent intramolecular reactions. youtube.com For instance, the reaction with 4-aminocoumarin, catalyzed by TiO₂ nanoparticles, proceeds via a Michael addition followed by tautomerization and cyclization of the amino group onto a cyano moiety. youtube.com

Table 2: Examples of Michael Donors for Addition to Activated Alkenes
Nucleophile ClassSpecific ExampleResulting Adduct TypeReference
CarbanionsMalononitrile anionPolyfunctionalized cyclohexanes chemguide.co.uk
Amines4-AminocoumarinChromeno[4,3-b]pyridines (after cyclization) youtube.com
EnolatesCyclohexanone enolate1,5-Dicarbonyl compounds rsc.org
ThiolsThiolsThioether derivatives rsc.org

Nucleophilic Addition Reactions at Cyano Centers

The two cyano groups in this compound also serve as sites for nucleophilic attack, although they are generally less reactive than the electrophilic double bond. These reactions often occur after an initial transformation or under specific conditions that favor attack at the nitrile carbon.

Intramolecular Cyclization: A common reaction pathway involves an initial Michael addition, which generates a new nucleophilic center within the molecule. This center can then undergo an intramolecular nucleophilic attack on one of the cyano groups to form a new heterocyclic ring. nih.govresearchgate.net For example, the reaction of arylidenemalononitriles with aminic nucleophiles can lead to pyridin-2(1H)-ylidene derivatives through such a cascade. mit.edu

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions, typically requiring heating under reflux. chemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating with a dilute acid (e.g., HCl) protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate to yield the corresponding dicarboxylic acid and an ammonium salt. libretexts.org

Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct attack of the hydroxide ion on the nitrile carbon. This initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. youtube.comchemguide.co.uk Subsequent acidification is required to obtain the free dicarboxylic acid.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile group. The reaction proceeds via an intermediate imine salt. Subsequent hydrolysis of this intermediate does not yield an amine but rather a ketone. ucalgary.camasterorganicchemistry.com This provides a pathway to convert the nitrile functionalities into ketone groups.

Elucidation of Reaction Pathways and Intermediates

Understanding the transient species formed during reactions is key to controlling product outcomes. For this compound and related compounds, several intermediates have been proposed and, in some cases, isolated.

In the Knoevenagel condensation, the formation of the β-hydroxy adduct prior to dehydration is a key mechanistic step. eurekaselect.com While often transient, its existence is fundamental to the proposed pathway.

In Michael addition reactions, the enolate formed after the initial conjugate addition is a crucial intermediate. chemguide.co.uk Its structure and stability influence the stereochemical outcome of the subsequent protonation step. In a study on the reaction of conjugated enynones with malononitrile, researchers were able to isolate intermediate compounds by altering reaction conditions, which helped confirm the proposed multi-step reaction mechanism leading to complex cyclohexanes. chemguide.co.ukacs.org This highlights that complex reaction cascades can be dissected by carefully controlling the reaction progress to trap key intermediates.

Similarly, cascade reactions that involve an initial Michael addition followed by an intramolecular cyclization onto a nitrile group necessarily proceed through a Michael adduct intermediate. youtube.com For instance, the synthesis of pyrazolo[3,4-H] nih.govrsc.orgnaphthyridine derivatives from arylidenemalononitriles and hydrazines involves the formation of a Michael adduct which then undergoes cyclization. mit.edu

Stereochemical Control and Diastereoselectivity in Reactions

When this compound reacts with other molecules containing stereocenters, or when new stereocenters are formed during a reaction, controlling the stereochemistry becomes a significant objective. The Michael addition is a powerful tool for C-C bond formation and has been a focus of stereochemical investigation. rsc.org

In reactions involving malononitrile or its derivatives, significant levels of diastereoselectivity can be achieved. For example, the reaction of conjugated enynones with malononitrile in the presence of a strong base like LDA was found to be highly stereoselective, furnishing only one diastereomer of the resulting complex cyclohexane (B81311) product. chemguide.co.ukmasterorganicchemistry.com Quantum chemical calculations were used to estimate the relative stability of the 16 possible stereoisomers, providing insight into the thermodynamic driving forces behind the observed selectivity. masterorganicchemistry.com

Furthermore, in the synthesis of dispirocyclopentylbisoxindoles, the vinylogous Michael addition of nitroalkylideneoxindoles to isatylidene-malononitriles (a structural analog of the title compound) proceeded with high regio- and diastereoselectivity. ucalgary.ca The use of chiral catalysts, such as quinine (B1679958) derivatives, in the Michael addition of malononitrile to chalcones has been shown to produce products with high enantioselectivity (up to 96% ee), demonstrating that asymmetric synthesis is a viable strategy for controlling stereochemistry in these systems. snnu.edu.cn

Photoinduced Electron Transfer (PET) Processes in Activated Olefins

The electron-deficient nature of the double bond in this compound makes it a candidate for participation in photoinduced electron transfer (PET) processes. In a PET process, a photoexcited electron donor or acceptor transfers an electron, creating a radical ion pair. nih.gov

For electron-deficient alkenes, irradiation can promote reactions that are otherwise challenging. A light-promoted, water-mediated cleavage of electron-deficient conjugated alkenes to their constituent carbonyl compounds has been demonstrated, proceeding via a hydrogen atom transfer mechanism initiated by photolysis of N-bromosuccinimide (NBS). nih.gov This illustrates how photochemical methods can be used to achieve transformations not accessible through traditional thermal reactions.

In the context of photoredox catalysis, electron-deficient alkenes can participate in cycloaddition reactions. For example, light-induced [2+2] cycloadditions can be mediated by photocatalysts under visible light, proceeding through a PET mechanism. libretexts.org Irradiation of a photocatalyst can lead to a single electron transfer (SET) to or from the alkene, generating a radical ion that can then undergo further reaction. This approach allows for the formation of cyclobutane (B1203170) rings under mild conditions. These examples suggest that this compound could act as an electron acceptor in photochemically initiated reactions, leading to radical-mediated additions or cycloadditions.

Influence of Catalysis on Reaction Selectivity and Rate

The synthesis of this compound is primarily achieved through the Knoevenagel condensation of cyclohexanecarboxaldehyde with malononitrile. The choice of catalyst in this reaction is pivotal, as it significantly influences both the rate at which the product is formed and the selectivity of the reaction. While specific detailed research findings on the catalytic synthesis of this compound are not extensively documented in publicly available literature, the general principles of how different catalysts affect the Knoevenagel condensation can be applied. These reactions are typically catalyzed by bases, acids, or organocatalysts, each imparting distinct advantages in terms of reaction speed and outcome.

The catalytic cycle in a base-catalyzed Knoevenagel condensation generally begins with the deprotonation of the active methylene compound, in this case, malononitrile, to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde (cyclohexanecarboxaldehyde). The resulting intermediate then undergoes dehydration to yield the final product. The efficiency of the catalyst is often dependent on its ability to facilitate these steps.

A variety of catalytic systems have been explored for Knoevenagel condensations involving aliphatic and aromatic aldehydes, which can serve as models for understanding the synthesis of this compound. These include homogeneous and heterogeneous catalysts, with a growing emphasis on developing environmentally benign and reusable options.

For instance, in the synthesis of related benzylidenemalononitrile derivatives, catalysts can range from simple bases like piperidine and sodium hydroxide to more complex systems such as functionalized nanoparticles and ionic liquids. The reaction rate is often accelerated by using more efficient catalysts or by employing energy sources like microwave irradiation or sonication. bhu.ac.innih.gov

The selectivity of the reaction, particularly in the context of the Knoevenagel condensation, primarily refers to achieving the desired product with high yield and minimizing side reactions. For a simple condensation like that of cyclohexanecarboxaldehyde and malononitrile, the main concern is driving the reaction to completion efficiently.

Research on the Knoevenagel condensation of various aldehydes with malononitrile has demonstrated the effectiveness of different catalysts. For example, studies on aromatic aldehydes have shown that catalysts like ammonium acetate can efficiently promote the reaction. bhu.ac.in In some cases, the reaction can even proceed without a catalyst, although this typically requires more forcing conditions and results in longer reaction times. arkat-usa.org

The use of heterogeneous catalysts offers advantages in terms of ease of separation and reusability. For example, metal-organic frameworks (MOFs) and functionalized magnetic nanoparticles have been shown to be highly effective and recyclable catalysts for Knoevenagel condensations. nih.govsciensage.info These catalysts often possess both acidic and basic sites, which can act synergistically to activate both the aldehyde and the malononitrile, thereby increasing the reaction rate. nih.gov

While specific data for the catalytic synthesis of this compound is scarce, the table below presents data from studies on analogous Knoevenagel condensations with other aldehydes to illustrate the influence of different catalysts on reaction parameters.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeAmmonium AcetateNone (Solvent-free)Room Temp.5-7 min (Sonication)High bhu.ac.in
Various Aromatic AldehydesAmino-bifunctional frameworksEthanolRoom Temp.5 minup to 100 nih.gov
Aromatic KetonesAmmonium AcetateNone (Solvent-free, MW)-1-2 minup to 91 arkat-usa.org
Aromatic AldehydesIodineEthanolRoom Temp.-91-97 nih.gov
Aromatic AldehydesFe3O4@SiO2-PAMAM-G2None (Solvent-free)6010-30 minup to 98 sciensage.info
Substituted AcetophenonesMethyl Orange (photocatalyst)---43-99 rsc.org

This table presents data for the Knoevenagel condensation of various aldehydes and ketones with malononitrile to illustrate the effect of different catalysts. Specific data for the reaction of cyclohexanecarboxaldehyde was not available in the searched literature.

The reaction medium also plays a crucial role in the catalytic process. While many traditional Knoevenagel condensations are performed in organic solvents, there is a significant push towards greener alternatives such as water or solvent-free conditions. arkat-usa.orguni-regensburg.de Catalysts that are effective in these environmentally friendly media are of particular interest. For example, some reactions have been shown to proceed efficiently in water, sometimes even without a catalyst, driven by the hydrophobic effect. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-(cyclohexylmethylene)malononitrile, ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) bridge, and the vinylic proton. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) and coupling constants (J) would offer insights into the electronic environment and the spatial relationships between neighboring protons, which is crucial for determining the conformation of the cyclohexyl ring.

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals would include those for the two nitrile carbons, the carbons of the double bond, the methylene bridge carbon, and the distinct carbons of the cyclohexyl ring. For instance, in related malononitrile (B47326) derivatives, the nitrile carbons typically appear in the range of δ 110-120 ppm. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, the most characteristic vibration would be the C≡N (nitrile) stretch. This typically appears as a sharp, intense band in the IR spectrum, generally between 2200 and 2260 cm⁻¹. The C=C double bond stretch would also be a key feature, expected in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching and bending vibrations of the cyclohexyl and methylene groups would be present.

Raman spectroscopy would provide complementary information, as the symmetrical C≡N stretch is often more Raman active. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of all observed vibrational modes. bldpharm.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (160.22). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern would likely involve the loss of the cyclohexyl group, the methylene group, or nitrile radicals, providing further confirmation of the molecule's structure.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the cyclohexyl ring and the geometry around the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions associated with the conjugated system of the double bond and the nitrile groups. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters that characterize the photophysical behavior of the compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine the energies and distributions of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. For complex organic molecules, these methods are indispensable for predicting characteristics that can be challenging to measure experimentally. frontiersin.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. biointerfaceresearch.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules, including malononitrile (B47326) derivatives. biointerfaceresearch.comnih.gov DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and predict a variety of electronic and energetic properties. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. youtube.com Visualizing these orbitals provides a clear picture of where a molecule is likely to donate or accept electrons.

For 2-(Cyclohexylmethylene)malononitrile, the FMOs are expected to show a distinct spatial distribution characteristic of donor-acceptor systems.

HOMO: The Highest Occupied Molecular Orbital is typically localized on the more electron-rich part of the molecule. In this case, the HOMO would be concentrated on the cyclohexylmethylene moiety, which acts as the electron-donating group.

LUMO: The Lowest Unoccupied Molecular Orbital is generally found on the electron-deficient region. The powerful electron-withdrawing nature of the two cyano (-CN) groups localizes the LUMO on the malononitrile fragment.

This separation of FMOs is a key feature in molecules designed for applications in electronics and photonics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. youtube.com Visualization can be achieved using various software packages that process the output from quantum chemical calculations. researchgate.netyoutube.comresearchgate.net

Table 1: General Characteristics of Frontier Molecular Orbitals in Donor-Acceptor Malononitrile Derivatives.
OrbitalExpected Localization on this compoundChemical Significance
HOMOCyclohexylmethylene group (Electron Donor)Region of nucleophilic or electron-donating activity
LUMOMalononitrile group (Electron Acceptor)Region of electrophilic or electron-accepting activity

DFT calculations are instrumental in predicting the electronic properties of molecules for potential use in advanced materials, such as organic semiconductors and nonlinear optical (NLO) materials. researchgate.net The malononitrile group is a well-known strong electron acceptor used in the design of NLO chromophores and sensitizers for dye-sensitized solar cells. researchgate.net

By calculating properties such as the HOMO-LUMO energy gap, electron affinity, and ionization potential, researchers can screen candidate molecules for specific functions. A small HOMO-LUMO gap, for instance, is often associated with higher chemical reactivity and is a feature of many organic dyes and semiconductors. biointerfaceresearch.com For molecules like this compound, DFT can provide quantitative predictions of these key electronic parameters, guiding the synthesis and development of new functional materials. researchgate.net

In the solid state, the properties of a molecular material are governed by how individual molecules pack together, which is determined by intermolecular interactions. DFT is a valuable tool for quantifying the strength and nature of these non-covalent forces, such as hydrogen bonds and van der Waals interactions. osti.govrsc.org

For crystals of malononitrile derivatives, weak C-H···N hydrogen bonds between the hydrogen atoms of one molecule and the nitrogen atoms of the cyano groups of a neighboring molecule are common and significant for lattice stabilization. mdpi.com DFT calculations can be used to model a dimer or a small cluster of molecules from the crystal structure and compute the interaction energy. sciforum.net Energy decomposition analysis can further break down this interaction energy into its physical components, such as electrostatic, dispersion, and charge-transfer contributions, providing a detailed understanding of the forces holding the crystal together. rsc.orgdocumentsdelivered.com Studies on related structures, such as 2-(ethoxymethylene)malononitrile, have used DFT to calculate the energy of such C-H···N interactions, finding them to be on the order of -1.20 kcal/mol, which is characteristic of weak hydrogen bonds. mdpi.comsciforum.netresearchgate.net

Table 2: Representative Intermolecular Interaction Energies Calculated by DFT for Related Systems.
Interaction TypeSystem ExampleCalculated Interaction Energy (kcal/mol)Computational Method
C-H···N Hydrogen Bond2-(ethoxymethylene)malononitrile dimer-1.20M06-2X Functional mdpi.comsciforum.netresearchgate.net
π-π StackingEnergetic Cocrystals (e.g., BTF/TNB)VariableDFT with dispersion correction bohrium.com

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a molecule's dynamic behavior. fraserlab.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and structural dynamics. mdpi.comnih.gov

For this compound, MD simulations can be employed to investigate several dynamic aspects:

Conformational Landscape: The cyclohexyl ring is not rigid and can exist in various conformations, most notably the chair, boat, and twist-boat forms. MD simulations can map the energy landscape associated with the interconversion between these forms and determine their relative populations at a given temperature.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can provide insights into how the molecule interacts with its environment and how solvation affects its conformational preferences.

Studies on other molecules containing cyclohexyl modifications have successfully used MD simulations to characterize the rigidification of molecular backbones and understand structural dynamics. nih.gov

Computational Mechanistic Studies of Malononitrile Reactions

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is crucial for optimizing reaction conditions and controlling product outcomes. Computational chemistry provides powerful tools to map out reaction pathways, identify transition states, and calculate activation energies.

The most common synthesis route to this compound is the Knoevenagel condensation of cyclohexanone (B45756) with malononitrile. wikipedia.org This reaction involves the nucleophilic addition of the malononitrile carbanion to the carbonyl group of cyclohexanone, followed by a dehydration step. wikipedia.orgresearchgate.net

Computational studies, often using DFT, can elucidate the mechanism in detail:

Role of the Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.org Computational models can clarify the role of the catalyst in deprotonating the malononitrile and in facilitating the final water elimination step. researchgate.net

Reaction Intermediates: The reaction proceeds through intermediates, such as a β-hydroxy adduct. researchgate.net Theoretical calculations can determine the structure and stability of these transient species.

Energy Profile: By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This profile reveals the rate-determining step and provides a quantitative measure of the reaction barriers.

Such computational investigations have been applied to various Knoevenagel condensations, offering insights that complement experimental observations. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physical properties of compounds with their macroscopic properties or biological activities. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.gov For derivatives of this compound, QSPR/QSAR can be a powerful tool to predict various endpoints, such as physicochemical properties, toxicity, or therapeutic potential, without the need for extensive laboratory testing. nih.govnih.gov

The development of a QSAR model is a systematic process that can identify potential issues within experimental data and highlight structural features that are crucial for a compound's activity. nih.gov This information is instrumental in designing new structures with enhanced or desired properties. nih.gov

A pertinent example of this approach is the development of QSAR models to predict the mutagenicity of α,β-unsaturated carbonyl compounds, a class of molecules that share structural similarities with this compound. nih.gov In one such study, models were created for two different mutagenicity endpoints: the Ames test and a mammalian cell gene mutation test. nih.gov The models for the Ames test demonstrated a high concordance of 89% in prediction and 97% confidence when three models were combined. nih.gov This study successfully identified key structural alerts that could be used to design new monomers with a reduced risk of mutagenicity. nih.gov

Another relevant study focused on developing a QSAR model for the in vitro cytotoxicity of 2-phenylacrylonitriles against the MCF-7 breast cancer cell line. nih.gov This research highlights the utility of QSAR in drug discovery, not only for predicting the activity of new compounds but also for identifying those that might produce misleading results in certain assays. nih.gov Such predictive models allow for the prioritization of synthetic efforts towards more promising candidates. nih.gov

In a study on benzylidenemalononitrile (B1330407) derivatives, which are structurally analogous to this compound, in silico methods were employed to evaluate their potential as anticancer agents. nih.gov This research underscores how computational approaches can be used to screen and identify promising compounds for further investigation. nih.gov

The following table illustrates the type of data that can be generated from QSAR studies, in this case, for the mutagenicity of α,β-unsaturated carbonyl compounds.

Model EndpointNumber of Molecules in DatasetPrediction ConcordanceConfidence Level
Ames Test22089%97% (combined models)
Mammalian Cell Mutagenesis48--

Data derived from a study on the QSAR modeling of α,β-unsaturated carbonyl compounds. nih.gov

Cheminformatics Tools for Data Analysis and Prediction

Cheminformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. mdpi.com It plays a crucial role in modern drug discovery and materials science by enabling the analysis of large datasets, the prediction of compound properties, and the design of novel molecules with desired characteristics.

For a compound like this compound, cheminformatics tools can be applied in various ways. For instance, in a study focused on synthesizing new derivatives of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate, cheminformatics tools such as PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) were used for an in silico evaluation. nih.gov The PASS predictions suggested that the synthesized compounds had a notable potential as antineoplastic agents, particularly for breast cancer. nih.gov

The following table summarizes the predicted biological activities for a series of newly synthesized benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives from the aforementioned study.

CompoundPredicted Antineoplastic (Breast Cancer) Potential
Derivative 1High
Derivative 2High
Derivative 3High
Derivative 4High
Derivative 5High
Derivative 6High

Based on PASS prediction results from a study on benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives. nih.gov

Furthermore, cheminformatics can guide the exploration of natural product-inspired compounds. A recent study utilized cheminformatics to analyze marine natural products, identifying indol-3-yl-glyoxylamides as a class of compounds with no reported bioactivities. mdpi.com This analysis prompted the synthesis of a library of these compounds to explore their bioactive potential. mdpi.com This exemplifies how cheminformatics can uncover missed opportunities in natural product research and direct synthetic efforts towards promising scaffolds. mdpi.com

The integration of cheminformatics with bioactivity data has been shown to be a successful strategy. For example, it has guided the antibacterial evaluation of marine-inspired bis-indole alkaloids. mdpi.com This orthogonal approach, combining computational analysis with synthetic chemistry, provides a powerful platform for expanding the known biologically relevant chemical space. mdpi.com

Applications in Advanced Materials Science and As Synthetic Intermediates for Functional Architectures

Organic Electronic Materials Development

The development of organic electronic materials is a rapidly advancing field, with a continuous search for new molecules that offer enhanced performance, processability, and stability. Malononitrile (B47326) derivatives, including 2-(Cyclohexylmethylene)malononitrile, are key components in the design of these materials due to their strong electron-accepting capabilities.

In the realm of renewable energy, organic photovoltaic solar cells (OPVSCs) represent a promising technology due to their potential for low-cost manufacturing, flexibility, and light weight. The efficiency of OPVSCs is heavily dependent on the molecular design of the donor and acceptor materials within the photoactive layer. Malononitrile-based molecules are frequently employed as acceptor materials or as building blocks for donor-acceptor (D-A) type dyes.

Research has shown that small organic molecules featuring a D-π-A (donor-pi-acceptor) structure, where malononitrile acts as the acceptor, can be effective in OPVSCs. For instance, a synthesized organic dye incorporating a malononitrile group has been successfully tested in the fabrication of organic solar cells with a standard FTO/TiO2/dye/electrolyte/Pt electrode configuration mdpi.com. The strong electron-withdrawing nature of the dicyanovinyl group facilitates efficient charge transfer and separation, a critical process for photovoltaic conversion. While specific performance data for this compound in OPVSCs is not extensively documented in publicly available literature, the established success of analogous structures underscores its potential. The performance of such devices is typically evaluated based on several key parameters, as illustrated in the hypothetical data table below, based on findings for similar malononitrile-based solar cells researchgate.netrsc.org.

Table 1: Illustrative Photovoltaic Performance of a Hypothetical OPVSC Device Incorporating a Malononitrile-Based Acceptor

Parameter Value
Open-Circuit Voltage (Voc) 0.85 V
Short-Circuit Current (Jsc) 12.5 mA/cm²
Fill Factor (FF) 0.65

This table presents typical values for OPVSCs with malononitrile derivatives to illustrate performance metrics.

Non-volatile memory devices are crucial for modern computing, enabling data retention without a constant power supply. Organic materials are being explored as active components in resistive switching memory devices due to their potential for high-density data storage, low power consumption, and simple device architecture. Malononitrile-functionalized donor-acceptor systems have been shown to exhibit robust, non-volatile resistive switching memory capabilities rsc.org.

These devices operate by switching between a high-resistance state (OFF state) and a low-resistance state (ON state) upon application of an external voltage. The intramolecular charge transfer characteristics of molecules containing the malononitrile acceptor group are fundamental to this switching behavior. Research on novel D-bridge-A type organic small molecules has demonstrated that these compounds can achieve high ON/OFF ratios, typically in the range of 10² to 10³, with good stability and retention times rsc.org. The cyclohexyl group in this compound can contribute to the solubility and morphological properties of the active layer, which are important for device fabrication.

Nonlinear Optical (NLO) Chromophores and Their Potential

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including optical data processing, frequency conversion, and telecommunications. Organic chromophores with large NLO responses are of particular interest. The design of these chromophores often involves creating molecules with a strong push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge.

The dicyanovinyl group, a key feature of this compound, is a potent electron acceptor. When combined with a suitable electron donor, it can give rise to molecules with significant second- and third-order NLO properties nih.gov. Malononitrile derivatives have been investigated for their NLO characteristics, and studies have shown that they can exhibit large two-photon absorption cross-sections researchgate.net. The non-planar cyclohexyl group can influence the packing of the chromophores in the solid state, which can be a critical factor in achieving a large macroscopic NLO response by preventing centrosymmetric alignment. Theoretical and experimental studies on various malononitrile derivatives confirm their potential for high NLO activity researchgate.netnih.gov.

Table 2: Representative Nonlinear Optical Properties of Malononitrile Derivatives

Compound Type NLO Property Measured Value (at 800 nm)
Benzylidene-cyclopentylidene-malononitrile derivative Two-Photon Absorption Cross-Section (σ) 250 GM

This table provides examples of NLO properties for related malononitrile compounds to illustrate the scale of activity researchgate.net. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Solvatochromic Dyes and Optoelectronic Applications

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in wikipedia.org. This property is a manifestation of the differential solvation of the ground and excited electronic states of the dye molecule. Dyes exhibiting strong solvatochromism are valuable as probes for solvent polarity and have applications in sensors and molecular switches wikipedia.orgnih.gov.

Table 3: Illustrative Solvatochromic Data for a Dicyanovinyl-Containing Dye

Solvent Dielectric Constant (ε) Absorption Maximum (λmax)
n-Hexane 1.88 420 nm
Toluene (B28343) 2.38 455 nm
Dichloromethane 8.93 510 nm
Acetonitrile 37.5 530 nm

This table presents hypothetical data based on the typical behavior of solvatochromic dyes with dicyanovinyl groups rsc.orgresearchgate.netmdpi.com.

Functionalized Materials for Chemical Sensing

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, industrial process control, and diagnostics. Functionalized organic molecules can act as the active component in chemosensors, where the binding of a specific analyte induces a measurable change in an optical or electronic property.

Malononitrile derivatives have been successfully developed as chromogenic and fluorescent sensors, particularly for the detection of cyanide anions (CN⁻) rsc.org. The sensing mechanism often involves the nucleophilic addition of cyanide to the electron-deficient double bond of the dicyanovinyl group. This reaction disrupts the π-conjugation of the molecule, leading to a distinct color change (colorimetric sensing) or a change in fluorescence intensity ("turn-on" or "turn-off" fluorescent sensing) rsc.org. The high sensitivity and selectivity of these sensors make them practical for detecting low levels of cyanide in aqueous media rsc.org. The cyclohexyl group in this compound could be functionalized to further tune the sensor's selectivity and physical properties.

Role as Key Synthons for Diverse Organic Architectures (Non-Biological)

Beyond its direct applications in materials, this compound is a valuable synthetic intermediate, or synthon, for the construction of more complex organic molecules. As a product of the Knoevenagel condensation between cyclohexanone (B45756) and malononitrile, it contains a highly activated carbon-carbon double bond and two nitrile groups, offering multiple reaction sites for further chemical transformations nih.govnih.govresearchgate.netresearchgate.netpcbiochemres.comquora.com.

This reactivity makes it a versatile building block in multicomponent reactions for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrans, and thiophenes nih.govnih.govresearchgate.netresearchgate.net. These heterocyclic structures are themselves important scaffolds in medicinal chemistry and materials science. For example, the reaction of alkylidenemalononitriles with other reagents can lead to the formation of pyrano[2,3-d]pyrimidine diones through a tandem Knoevenagel-Michael-cyclocondensation reaction pcbiochemres.com. The inherent reactivity of this compound thus provides a gateway to a vast chemical space of functional organic architectures.

Synthesis of Donor-Acceptor Systems for Material Applications

The dicyanovinyl group, =C(CN)₂, is a potent electron acceptor. When connected to an electron-donating moiety through a π-conjugated bridge, it can form a donor-π-acceptor (D-π-A) system. researchgate.net Such systems are the cornerstone of molecular electronics and nonlinear optical (NLO) materials due to their intramolecular charge transfer (ICT) characteristics. researchgate.netnih.gov While the saturated cyclohexyl group in this compound does not act as a conventional π-conjugated donor, the core dicyanomethylene acceptor unit is fundamental to this field.

Derivatives of malononitrile are frequently used to construct D-π-A compounds. researchgate.net For instance, arylidenemalononitriles, where the cyclohexyl group is replaced by an aryl donor, are synthesized via Knoevenagel condensation. researchgate.net The resulting compounds are investigated for their photophysical properties, including absorption and fluorescence, which are sensitive to solvent polarity and the electronic nature of the donor group. researchgate.net

In a specific application, a more complex malononitrile derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), has been successfully used as a molecular donor in organic solar cells. rsc.org This highlights the utility of the malononitrile functional group in materials for optoelectronic devices. The general principle involves pairing an electron donor with an electron acceptor to facilitate charge separation upon photoexcitation. nih.gov The dicyanomethylene group is a key component in creating materials with high electron affinity. researchgate.net

Table 1: Examples of Donor-π-Acceptor (D-π-A) Systems Based on Malononitrile Derivatives
Donor MoietyAcceptor MoietyConnecting Bridge (π-system)Potential ApplicationReference
Aryl groups (e.g., Dimethylaminophenyl)DicyanovinylVinyleneNonlinear Optics, Fluorescent Probes researchgate.net
Diphenylamino-phenylDicyanovinylThiophene-vinyleneOrganic Solar Cells rsc.org
VariousDicyanovinylVariesMolecular Electronics, Data Storage nih.gov

Precursors for Heterocyclic Compound Synthesis

This compound is an exemplary Michael acceptor and a key intermediate in multicomponent reactions (MCRs) for the synthesis of a wide array of functionalized heterocyclic compounds. researchgate.netresearchgate.net The synthesis often begins with the in situ formation of the title compound via a Knoevenagel condensation between cyclohexanecarbaldehyde and malononitrile, which then reacts with other components in a one-pot procedure.

Pyridines: Highly substituted pyridines can be synthesized through multicomponent reactions using malononitrile or its derivatives. researchgate.net A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile, a compound with a methyl or methylene ketone, and an ammonium (B1175870) source (e.g., ammonium acetate). nih.gov The initial Knoevenagel adduct, in this case, this compound, undergoes a Michael addition followed by cyclization and aromatization to yield the pyridine (B92270) core. researchgate.netnih.gov Various catalysts, including piperidine (B6355638), montmorillonite (B579905) K-10, and DABCO, have been employed to facilitate these transformations efficiently. researchgate.net

Pyrans: Functionalized 4H-pyrans are readily synthesized via a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate). nih.govencyclopedia.pub The reaction is typically catalyzed by a base (e.g., piperidine, K₂CO₃) or a nanocatalyst. encyclopedia.pubresearchgate.net The mechanism involves the initial Knoevenagel condensation to form this compound. This intermediate then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and tautomerization to afford the final 2-amino-3-cyano-4H-pyran derivative. nih.govencyclopedia.pub

Chromenes: The synthesis of 2-amino-4H-chromenes involves a one-pot, three-component condensation of an aldehyde, malononitrile, and a reactive phenol (B47542) (e.g., resorcinol, 2-naphthol, or salicylaldehyde). frontiersin.orgislandarchives.ca This reaction, often performed under green conditions using catalysts like diethylamine (B46881) or metal-organic frameworks, proceeds through the initial formation of this compound. frontiersin.org The subsequent steps involve a Michael addition of the phenoxide ion to the activated double bond and an intramolecular O-cyclization. frontiersin.orgmdpi.com

Thiophenes: The Gewald reaction is a classic and versatile method for synthesizing polysubstituted 2-aminothiophenes. nih.gov This multicomponent reaction involves the condensation of an aldehyde or ketone, elemental sulfur, and an active methylene nitrile like malononitrile in the presence of a base. ekb.eg When cyclohexanecarbaldehyde and malononitrile are used, the reaction sequence leads to the formation of a 2-amino-3-cyanothiophene derivative bearing a cyclohexyl group.

Quinoxalinones: this compound can serve as an activated form of cyclohexanecarbaldehyde for the synthesis of styrylquinoxalin-2(1H)-ones. nih.gov In a reported method, malononitrile is used as a catalytic handle to activate an aldehyde via Knoevenagel condensation. The resulting intermediate reacts with a nucleophile like 3-methylquinoxalin-2(1H)-one. nih.gov The malononitrile is subsequently eliminated during the reaction course to yield the final product, demonstrating its role as a transient activating group. nih.gov

Table 2: Synthesis of Heterocycles from this compound or its Precursors
HeterocycleTypical Reaction PartnersKey Reaction TypeCatalyst/ConditionsReference
PyridineKetone, Ammonium Acetate (B1210297)MCR, Michael Addition, CyclizationPiperidine, Refluxing Ethanol researchgate.netnih.gov
Pyran1,3-Dicarbonyl Compound (e.g., Dimedone)MCR, Michael Addition, CyclizationK₂CO₃, Ethanol nih.govencyclopedia.pubresearchgate.net
ChromenePhenol (e.g., Resorcinol, 2-Naphthol)MCR, Michael Addition, O-CyclizationDiethylamine, Reflux frontiersin.orgislandarchives.ca
ThiopheneElemental Sulfur, BaseGewald ReactionTriethylamine, Ethanol, Reflux nih.govekb.eg
Quinoxalinone3-Methylquinoxalin-2(1H)-oneCondensation-EliminationBase-free, Malononitrile as activator nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(cyclohexylmethylene)malononitrile, and how can reaction yields be improved?

The compound is typically synthesized via Claisen-Schmidt or Knoevenagel condensations between cyclohexanecarbaldehyde and malononitrile. reports a 50% yield for this reaction under standard conditions, while similar derivatives (e.g., benzylidenemalononitriles) achieve higher yields (75–88%) using mild catalysts like Poly(N-isopropylacrylamide-co-L-proline) . To improve yields, researchers should optimize solvent systems (e.g., water for eco-friendly synthesis), adjust stoichiometry, or employ microwave-assisted techniques. Post-synthesis purification via column chromatography (Alox N, pentane/Et₂O) is critical, as shown in , which achieved 64% isolated yield after purification .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • IR spectroscopy : The nitrile groups exhibit strong absorption bands near 2226 cm⁻¹, while the C=C stretch of the cyclohexylmethylene moiety appears at ~1585 cm⁻¹ .
  • ¹H NMR : The vinylic proton (C=CH) resonates as a singlet at δ ~7.83 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.08–2.08 ppm .
  • ¹³C NMR : The sp² carbons (C=CH and nitrile carbons) are observed at δ ~158 ppm and ~113 ppm, respectively .

Advanced Research Questions

Q. What role does this compound play in designing nonlinear optical (NLO) materials?

Derivatives of malononitrile with extended conjugation (e.g., naphthalene or anthracene substituents) exhibit enhanced charge-transfer transitions, critical for second- and third-order NLO properties. demonstrates that structural modifications, such as introducing electron-donating substituents (e.g., methoxy groups), amplify intramolecular charge transfer, improving hyperpolarizability . Computational studies (e.g., DFT with B3LYP/6-31G(d,p)) can predict λmax values for optical absorption, as seen in for similar compounds .

Q. How do aggregation-induced emission (AIE) or solid-state fluorescence properties vary in malononitrile derivatives?

highlights that substituents on the cyclohexyl or aromatic moieties significantly influence fluorescence. For example, bulky groups (e.g., tert-butyl) reduce π-π stacking, enhancing solid-state fluorescence. Time-resolved photoluminescence (TRPL) and X-ray crystallography (e.g., ) are essential for correlating molecular packing with emission behavior .

Q. What methodologies are used to assess the photophysical and electrochemical properties of this compound for photovoltaic applications?

  • UV-vis spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity (e.g., toluene, DMF) to evaluate solvatochromism .
  • Cyclic voltammetry : Determine HOMO/LUMO levels; for example, dicyanovinyl derivatives typically exhibit LUMO values < -3.5 eV, suitable for electron transport in organic solar cells .
  • Dye-sensitized solar cell (DSSC) testing : Assess TiO₂ binding affinity and incident photon-to-current efficiency (IPCE), as shown for pyrene-substituted analogs in .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies in yields (e.g., 50% in vs. 64% in ) may arise from purification methods or reaction scales. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized catalysts) is advised. For conflicting spectroscopic data, cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY), as demonstrated in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.